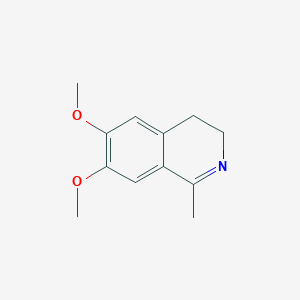

6,7-二甲氧基-1-甲基-3,4-二氢异喹啉

描述

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15NO2 .

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a solid at room temperature. It has a molecular weight of 205.26 .科学研究应用

合成及在生物碱生产中的应用:

- 6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-腈可以被脱质子化并烷基化以生成 3,4-二氢异喹啉,这对于合成各种生物碱(如劳丹碱、阿美巴碱和劳达诺辛)很有用。这些化合物是使用野依良治的不对称转移氢化来实现的 (Blank & Opatz, 2011)。

- 一项相关研究重点关注从 1-甲基-6,7-二甲氧基-3,4-二氢异喹啉合成顺式和反式-1-(3'-取代-丙基)苯并[a]喹诺利西定。这些化合物的立体化学是使用核磁共振波谱法探索的 (Kóbor, Sohár & Fülöp, 1994)。

光物理性质:

- 研究了 6,7-二甲氧基-3,4-二氢异喹啉在质子溶剂中的光物理性质。研究发现,其溶液的光谱和发光性质受溶剂化初始分子及其质子化阳离子形式的存在影响 (Dubouski et al., 2006)。

化学反应和新化合物:

- 已经描述了 6,7-二甲氧基-3,4-二氢异喹啉与各种缺电子烯烃的新反应。这些反应导致具有高区域和立体选择性的环加成物 (Nyerges et al., 2005)。

- 一项研究重点关注 6,7-二甲氧基-3,4-二氢异喹啉与邻醌甲基化物的反应,导致各种杂环产物 (Osyanin et al., 2014)。

合成和结构研究:

- 研究了从甲基丁香酚合成 1,3-二甲基-6,7-二甲氧基-3,4-二氢异喹啉,强调了使用 Ritter 反应进行环化的作用。这项研究提供了对中间体稳定性和合成过程效率的见解 (Rahman & Iftitah, 2010)。

- 对吡咯并[2,1-α]异喹啉碘化物衍生物进行了 X 射线晶体结构研究,提供了对相关化合物分子结构的见解 (Bailey et al., 1995)。

安全和危害

作用机制

Target of Action

It’s worth noting that isoquinoline derivatives have been known to inhibit human carbonic anhydrases (hcas) , which play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.

Mode of Action

Isoquinoline derivatives, including this compound, have been found to interact with their targets, such as hcas, leading to inhibition of these enzymes .

Pharmacokinetics

A related compound, ym758, has been studied for its pharmacokinetic/pharmacodynamic (pk/pd) relationship after intravenous administration . This could provide some insights into the potential pharmacokinetics of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Result of Action

The inhibition of hcas could potentially lead to changes in ph balance and co2 transport in the body .

属性

IUPAC Name |

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASUQTGZAPZKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197068 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4721-98-6 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4721-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in asymmetric synthesis?

A: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline serves as a model imine substrate in the study of asymmetric transfer hydrogenation (ATH) reactions. [, ] These reactions are crucial for synthesizing chiral amines, which are building blocks for numerous pharmaceuticals and bioactive compounds.

Q2: How is 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline employed in the study of artificial imine reductases?

A: Researchers have used 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline to investigate the efficacy of artificial imine reductase systems. [] These systems, incorporating iridium(III) biotinylated complexes and specific Streptavidin mutants, aim to mimic the activity of natural enzymes in asymmetric reduction reactions, potentially leading to more sustainable and efficient synthesis routes for chiral amines.

Q3: What insights have been gained into the mechanism of asymmetric transfer hydrogenation using 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline?

A: Studies utilizing 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline and acetophenone as model substrates have revealed intriguing aspects of the ATH mechanism with [RuCl(η6-arene)(N-TsDPEN)] catalysts. [] Notably, despite both substrates being reduced with high selectivity, the major enantiomer produced differs (S-alcohol vs. R-amine with S,S-catalyst). This highlights the importance of substrate structure in enantioselectivity and prompted further investigation through molecular modeling to elucidate the three-dimensional structures of transition states.

Q4: How is 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline used in analytical chemistry?

A: Researchers have explored the use of in situ FTIR spectroscopy combined with multivariate curve resolution to quantitatively monitor the asymmetric transfer hydrogenation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. [] This approach provides valuable insights into reaction kinetics and catalyst performance in real-time, aiding in the development and optimization of catalytic processes.

Q5: What is the role of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in understanding structure-activity relationships?

A5: While not directly addressed in the provided abstracts, modifications to the dimethoxy substituents on the aromatic ring of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline could be investigated to understand their impact on the molecule's interaction with catalysts and enzymes. This information is crucial for optimizing the design of novel catalysts and artificial enzymes with enhanced activity and selectivity.

Q6: Are there any known synthetic routes for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline?

A: Yes, one documented synthesis route utilizes N-acetylhomoveratrylamine as the starting material. [] This multi-step synthesis involves cyclization, sulfonation, hydrolysis, and other chemical transformations to yield 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)